molecular formula C15H11FN4O3S2 B2897769 N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-40-8

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2897769
CAS No.: 893350-40-8
M. Wt: 378.4
InChI Key: LBZGPEASBGJRIL-UHFFFAOYSA-N
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Description

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The furan ring is then introduced via a condensation reaction with a suitable furan derivative. The final step involves the coupling of the fluorophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a thiadiazole ring, a furan ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the fluorophenyl group can enhance the compound’s lipophilicity and binding affinity to biological targets, making it a more potent candidate for drug development.

Properties

IUPAC Name

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S2/c16-9-3-1-4-10(7-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-5-2-6-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZGPEASBGJRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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